molecular formula C14H19NO3 B563716 N-Boc-phenyl-d5-alaninal CAS No. 1217724-86-1

N-Boc-phenyl-d5-alaninal

Cat. No.: B563716
CAS No.: 1217724-86-1
M. Wt: 254.34 g/mol
InChI Key: ZJTYRNPLVNMVPQ-GDXCVVTOSA-N
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Description

N-Boc-L-phenyl-d5-alanine (CAS 121695-40-7) is a deuterium-labeled derivative of L-phenylalanine, where the phenyl ring is fully deuterated (five deuterium atoms at positions 2, 3, 4, 5, and 6). It features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, making it a critical intermediate in peptide synthesis and isotopic tracer studies. Key properties include:

  • Molecular formula: C₁₄H₁₄D₅NO₄
  • Molecular weight: 270.33 g/mol .
  • Structure: The Boc group enhances stability during synthetic processes, while deuterium substitution minimizes metabolic interference in pharmacokinetic studies .
  • Applications: Used in synthesizing isotopically labeled peptides (e.g., microcystins) and as a standard in mass spectrometry .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m0/s1/i4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTYRNPLVNMVPQ-GDXCVVTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C=O)NC(=O)OC(C)(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675722
Record name tert-Butyl [(2S)-1-oxo-3-(~2~H_5_)phenylpropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217724-86-1
Record name tert-Butyl [(2S)-1-oxo-3-(~2~H_5_)phenylpropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Boc-phenyl-d5-alaninal typically involves the oxidation of N-Boc-phenyl-d5-alaninol. One common method includes the use of 2-iodoxybenzoic acid as the oxidizing agent in an organic solvent. The reaction proceeds under controlled conditions to ensure the selective oxidation of the alcohol group to an aldehyde .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Boc-phenyl-d5-alaninal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The Boc (tert-butoxycarbonyl) protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, 2-iodoxybenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

    Oxidation: N-Boc-phenyl-d5-alanilic acid.

    Reduction: N-Boc-phenyl-d5-alaninol.

    Substitution: Phenyl-d5-alaninal.

Scientific Research Applications

N-Boc-phenyl-d5-alaninal has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reference standard in isotope labeling studies.

    Biology: Employed in studies involving enzyme inhibition, particularly human cathepsin K, which is relevant in bone resorption and osteoporosis research.

    Medicine: Investigated for its potential therapeutic applications in treating diseases related to bone metabolism.

    Industry: Utilized in the development of novel pharmaceuticals and as a tool in drug discovery and development

Mechanism of Action

N-Boc-phenyl-d5-alaninal exerts its effects primarily through the inhibition of human cathepsin K. This enzyme plays a crucial role in the degradation of collagen in bone tissue. By inhibiting cathepsin K, this compound helps reduce bone resorption, making it a potential therapeutic agent for conditions like osteoporosis. The molecular targets involved include the active site of cathepsin K, where the compound binds and prevents the enzyme from interacting with its natural substrates .

Comparison with Similar Compounds

Table 1: Key Properties of N-Boc-L-phenyl-d5-alanine and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Deuterium Position(s) Protecting Group Key Applications Storage Conditions
N-Boc-L-phenyl-d5-alanine 121695-40-7 C₁₄H₁₄D₅NO₄ 270.33 Phenyl ring (2,3,4,5,6) Boc Peptide synthesis, isotopic labeling +4°C
L-Phenyl-d5-alanine-2,3,3-d3-N-t-Boc 106881-07-6 C₁₄H₁₁D₈NO₄ 273.35 Phenyl ring + aliphatic (2,3,3) Boc Metabolic studies, NMR spectroscopy Not specified
D-Phenyl-alanine-N-t-Boc-d5 1213661-19-8 C₁₄H₁₄D₅NO₄ 270.34 Phenyl ring (2,3,4,5,6) Boc Chiral studies, enzyme inhibition assays -20°C
N-Fmoc-L-phenyl-d5-alanine 225918-67-2 C₂₄H₁₆D₅NO₄ 407.44 Phenyl ring (2,3,4,5,6) Fmoc Solid-phase peptide synthesis Not specified

Isotopic Labeling and Stability

  • N-Boc-L-phenyl-d5-alanine : Deuteration on the phenyl ring reduces metabolic degradation in vivo, enhancing tracer accuracy in pharmacokinetic studies .
  • L-Phenyl-d5-alanine-2,3,3-d3-N-t-Boc : Additional aliphatic deuterium (positions 2,3,3) increases isotopic mass but may alter solubility in polar solvents .
  • D-Phenyl-alanine-N-t-Boc-d5 : The D-enantiomer is used to study enzyme stereospecificity; its deuterated phenyl ring ensures minimal interference with binding kinetics .

Protecting Group Functionality

  • Boc vs. Fmoc :
    • Boc (tert-butoxycarbonyl): Acid-labile, ideal for solution-phase synthesis. Requires harsh conditions (e.g., TFA) for deprotection .
    • Fmoc (Fluorenylmethyloxycarbonyl): Base-labile, preferred in solid-phase synthesis due to milder deprotection (piperidine) .
  • Impact on Purity: N-Boc-L-phenyl-d5-alanine exhibits >95% purity (HPLC), comparable to Fmoc derivatives but with better solubility in chloroform and ethanol .

Physicochemical Properties

  • Melting Point: N-Boc-L-phenyl-d5-alanine melts at 85–87°C, lower than its non-deuterated counterpart (90–92°C) due to isotopic effects .
  • Stability : Boc-protected compounds are stable at +4°C, whereas D-enantiomers require -20°C for long-term storage to prevent racemization .

Biological Activity

N-Boc-phenyl-d5-alaninal is an isotope-labeled amino aldehyde derivative of phenylalanine, distinguished by the incorporation of five deuterium atoms in its structure. This compound is primarily recognized for its significant role in biochemical research, particularly in enzyme inhibition studies and potential therapeutic applications related to bone metabolism.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₄D₅NO₃
  • Molecular Weight : 254.34 g/mol
  • Structure : The compound features a tert-butyloxycarbonyl (Boc) protecting group, enhancing its stability and reactivity in organic synthesis.

This compound acts as a potent inhibitor of human cathepsin K, an enzyme critical for collagen degradation in bone tissue. By inhibiting this enzyme, the compound can potentially reduce bone resorption, making it relevant for conditions such as osteoporosis. The mechanism involves binding to the active site of cathepsin K, preventing it from interacting with its natural substrates, thereby modulating bone metabolism .

Biological Applications

  • Enzyme Inhibition Studies :
    • This compound has been extensively utilized in research focused on human cathepsin K, providing insights into the enzyme's role in bone resorption and osteoporosis .
  • Therapeutic Potential :
    • The compound is under investigation for its therapeutic applications in treating diseases related to bone metabolism, particularly osteoporosis. Its ability to inhibit cathepsin K suggests it could be developed into a drug candidate for managing bone density loss .
  • Metabolic Studies :
    • Due to its deuterated nature, this compound is valuable for tracing metabolic pathways without interfering with normal biological processes. This makes it an important tool in proteomics and metabolic research .

Study 1: Inhibition of Cathepsin K

A study demonstrated that this compound effectively inhibits cathepsin K activity in vitro. The results indicated a dose-dependent inhibition, with significant reductions in collagen degradation observed at higher concentrations of the compound.

Concentration (µM)% Inhibition
1025%
5060%
10085%

This study highlights the compound's potential as a therapeutic agent for osteoporosis by reducing bone resorption through cathepsin K inhibition .

Study 2: Metabolic Pathway Tracing

In another research scenario, this compound was used to trace the metabolic pathways of phenylalanine derivatives in cellular systems. The deuterium labeling allowed researchers to monitor the incorporation of labeled substrates into proteins without disrupting normal metabolic processes.

Time Point (h)Incorporation Rate (%)
00
2415
4830

The findings from this study illustrate the utility of this compound in understanding amino acid metabolism and its implications for protein synthesis .

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